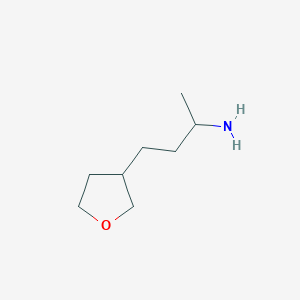

4-(Tetrahydrofuran-3-yl)butan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-(oxolan-3-yl)butan-2-amine |

InChI |

InChI=1S/C8H17NO/c1-7(9)2-3-8-4-5-10-6-8/h7-8H,2-6,9H2,1H3 |

InChI Key |

GIQIZKXXFDMZLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CCOC1)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategic Approaches to 4 Tetrahydrofuran 3 Yl Butan 2 Amine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(tetrahydrofuran-3-yl)butan-2-amine reveals several possible disconnection points. A logical approach is to disconnect the carbon-nitrogen bond of the amine, which points to a ketone precursor. This ketone, 4-(tetrahydrofuran-3-yl)butan-2-one, becomes a key intermediate. The synthesis of this intermediate can be envisioned through the coupling of a tetrahydrofuran-3-yl synthon with a three-carbon chain.

Further disconnection of the key ketone intermediate at the C3-C4 bond suggests a tetrahydrofuran-3-yl organometallic reagent and a suitable three-carbon electrophile. Alternatively, a C-C bond-forming reaction involving a functionalized tetrahydrofuran (B95107) precursor, such as tetrahydrofuran-3-carbaldehyde, and a nucleophilic three-carbon unit is a viable strategy. The tetrahydrofuran ring itself can be retrosynthetically disconnected to an acyclic diol precursor, highlighting the possibility of a cyclization reaction to form the heterocyclic core.

This analysis suggests that the synthesis would likely involve the initial construction of a stereochemically defined tetrahydrofuran ring, followed by the attachment and modification of the side chain, and finally, the stereoselective introduction of the amine functionality.

Classical and Contemporary Synthetic Routes

Based on the retrosynthetic analysis, a plausible multi-step synthesis can be designed. A common starting point for the synthesis of 3-substituted tetrahydrofurans is a commercially available precursor like 3-hydroxytetrahydrofuran (B147095) or tetrahydrofuran-3-carboxylic acid.

One potential pathway begins with the conversion of a protected 3-hydroxytetrahydrofuran into a suitable leaving group, followed by a nucleophilic substitution with a three-carbon nucleophile, such as the enolate of acetone (B3395972) or a related synthon. This would be followed by functional group manipulations to yield the key intermediate, 4-(tetrahydrofuran-3-yl)butan-2-one. The final step would be the introduction of the amine group, for instance, through reductive amination. jocpr.comwikipedia.org

Contemporary approaches might employ more advanced C-C bond-forming reactions, such as palladium-catalyzed cross-coupling reactions, to attach the side chain to the tetrahydrofuran ring. nsf.gov Furthermore, modern methods for the synthesis of the tetrahydrofuran ring itself, such as intramolecular hydroalkoxylation of a suitable hydroxyalkene, could be employed early in the synthesis.

A convergent synthesis offers advantages in terms of efficiency. In this approach, the tetrahydrofuran moiety and the butan-2-amine side chain would be synthesized separately and then coupled together in a later step. For example, a protected 3-formyltetrahydrofuran could be reacted with a suitable organometallic reagent derived from a protected 2-aminobutane fragment.

Conversely, a divergent strategy would be beneficial for creating a library of related compounds for structure-activity relationship studies. A common intermediate, such as 4-(tetrahydrofuran-3-yl)butan-2-one, could be synthesized on a larger scale. This intermediate could then be subjected to various amination conditions or further functionalization to produce a range of analogs of the target molecule.

Stereoselective Synthesis of this compound

The presence of two stereocenters in this compound necessitates a stereoselective approach to control the absolute and relative stereochemistry.

The enantioselective synthesis of the amine is a critical step. One of the most reliable methods for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries, with tert-butanesulfinamide being a prominent example. nih.govyale.edu The synthesis would involve the condensation of the key ketone intermediate, 4-(tetrahydrofuran-3-yl)butan-2-one, with either (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of this imine, typically with a hydride reducing agent, proceeds with high diastereoselectivity, directed by the bulky tert-butyl group of the auxiliary. The final step involves the acidic cleavage of the sulfinamide group to yield the desired chiral primary amine. nih.govresearchgate.net

| Chiral Auxiliary/Catalyst | Description | Key Features |

| tert-Butanesulfinamide | A versatile chiral amine reagent. | High diastereoselectivity in nucleophilic additions to the derived imines; the auxiliary is readily cleaved under mild acidic conditions. nih.govyale.edu |

| Chiral Iridium Catalysts | Used in asymmetric reductive amination via hydrogenation. | Can provide high enantioselectivity for certain classes of ketones, though challenges remain for dialkyl ketones. thieme-connect.comnih.gov |

| Imine Reductases (IREDs) | Biocatalysts for asymmetric reductive amination. | Offer high selectivity and operate under environmentally benign aqueous conditions. nih.gov |

Alternatively, catalytic asymmetric reductive amination of the ketone can be employed. This involves the use of a chiral catalyst, such as an iridium complex with a chiral ligand, in the presence of an ammonia (B1221849) source and a reducing agent like hydrogen gas. thieme-connect.com While this method is highly atom-economical, achieving high enantioselectivity for dialkyl ketones can be challenging. thieme-connect.com Biocatalytic methods using imine reductases (IREDs) also present a green and highly selective option for the synthesis of chiral amines. nih.gov

Controlling the relative stereochemistry between the C3 of the tetrahydrofuran ring and the C2 of the butane (B89635) chain is also crucial. This can be achieved through several strategies.

One approach is to start with an enantiopure 3-substituted tetrahydrofuran precursor. The subsequent reactions to build the side chain and introduce the amine would then be designed to proceed with high diastereoselectivity. For instance, the reduction of the chiral N-sulfinyl imine intermediate, which already possesses one stereocenter in the tetrahydrofuran ring, would lead to the formation of one of two possible diastereomers in excess. The stereochemical outcome of this reduction would depend on the facial selectivity of the hydride attack on the imine, which can often be predicted based on steric models.

Another strategy involves the diastereoselective construction of the tetrahydrofuran ring itself. For example, an intramolecular cyclization of an acyclic precursor containing one of the stereocenters could be used to set the relative stereochemistry of the second stereocenter. nih.gov A variety of methods for the diastereoselective synthesis of substituted tetrahydrofurans have been developed, including those based on radical cyclizations and domino reactions. rsc.org

Resolution Techniques for Enantiomeric Purity

The presence of a stereocenter at the second carbon of the butane chain in this compound means the compound exists as a pair of enantiomers. In many pharmaceutical and biological contexts, only one enantiomer provides the desired activity while the other may be inactive or cause unwanted side effects. mdpi.com Therefore, obtaining the compound in an enantiomerically pure form is crucial. This is typically achieved either through asymmetric synthesis, which aims to create only the desired enantiomer, or by producing a racemic mixture (an equal mix of both enantiomers) followed by a resolution process. tcichemicals.com

Several resolution techniques are available to separate the enantiomers of chiral amines:

Classical Resolution via Diastereomeric Salt Formation: This is a well-established method where the racemic amine is treated with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once a salt of a single diastereomer is isolated, the pure enantiomer of the amine can be recovered by treatment with a base. While effective, this method can be time-consuming, and finding the optimal resolving agent and crystallization conditions often requires significant empirical screening.

Chromatographic Resolution: Chiral chromatography is a powerful and widely used technique for separating enantiomers with high purity. mdpi.com This method employs a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system. The enantiomers in the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Chiral chromatography is highly effective for both analytical and preparative-scale separations. mdpi.com

Kinetic Resolution: This technique utilizes a chiral catalyst or an enzyme that reacts at a different rate with each enantiomer of the racemic mixture. For instance, an acylation reaction could be performed using a chiral catalyst that selectively acylates one enantiomer, leaving the other unreacted. beilstein-journals.org The resulting mixture of the acylated product and the unreacted amine can then be separated using conventional methods like extraction or chromatography. The efficiency of a kinetic resolution is often described by a selectivity factor (s-factor); a higher s-factor indicates better discrimination between the enantiomers. beilstein-journals.org

Below is a comparative overview of these primary resolution techniques.

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. | Scalable, well-established, cost-effective for large quantities. | Requires screening of resolving agents, can be labor-intensive, theoretical max yield is 50% without a racemization step. tcichemicals.com |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. mdpi.com | High purity achievable, applicable to a wide range of compounds, can be automated. mdpi.com | Expensive CSPs, requires specialized equipment, can be less cost-effective for very large scales. |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst or enzyme. beilstein-journals.org | Can provide high enantiomeric excess, often uses mild conditions (especially with enzymes). | Theoretical max yield is 50%, requires catalyst development, separation of product from unreacted starting material is necessary. |

Green Chemistry Principles in Synthesis

The principles of green chemistry are integral to modern synthetic design, aiming to create chemical processes that are more environmentally benign, safer, and more efficient.

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferred because they generate minimal waste. nih.gov

A hypothetical, yet highly plausible, synthesis of this compound could involve the reductive amination of 4-(tetrahydrofuran-3-yl)butan-2-one. This reaction, using ammonia and a reducing agent like H₂ over a catalyst, is an example of a process with potentially high atom economy.

Hypothetical Reaction: 4-(Tetrahydrofuran-3-yl)butan-2-one + NH₃ + H₂ → this compound + H₂O

The atom economy for this transformation is calculated as: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

| Reactant/Product | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-(Tetrahydrofuran-3-yl)butan-2-one | C₈H₁₄O₂ | 142.19 |

| Ammonia (NH₃) | NH₃ | 17.03 |

| Hydrogen (H₂) | H₂ | 2.02 |

| Total Reactant Mass | - | 161.24 |

| This compound | C₈H₁₇NO | 143.23 |

| Atom Economy (%) | (143.23 / 161.24) * 100% = 88.8% |

An atom economy of 88.8% is quite efficient, with water being the only byproduct. This contrasts sharply with less atom-economical methods, such as the Gabriel synthesis for preparing primary amines, which generates a stoichiometric amount of a phthalic acid derivative as waste and often has an atom economy below 50%. primescholars.com

Solvent Selection and Sustainable Practices

Solvent choice has a profound impact on the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, toxic, and derived from petrochemicals. Green chemistry encourages the use of safer, more sustainable alternatives. While tetrahydrofuran (THF) is a component of the target molecule's structure, its use as a bulk solvent is often discouraged in green chemistry due to safety concerns (e.g., peroxide formation). purdue.edu

Sustainable practices in solvent selection include:

Minimizing Solvent Use: Designing processes that require less solvent or are solvent-free.

Using Greener Solvents: Preferring solvents like water, ethanol, isopropanol, or ethyl acetate (B1210297) over more hazardous options like chlorinated hydrocarbons or aromatic solvents. purdue.edu

Solvent Recycling: Incorporating distillation and other recovery methods to reuse solvents within the process.

Beyond solvents, other sustainable practices include:

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. For example, catalytic hydrogenation is preferable to using a metal hydride reducing agent that generates metallic waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

| Solvent Class | Examples | Green Chemistry Assessment |

|---|---|---|

| Recommended | Water, Ethanol, Methanol, Isopropanol, Ethyl acetate | Generally low toxicity, biodegradable, derived from renewable sources (e.g., ethanol). |

| Problematic | Acetonitrile (B52724), Tetrahydrofuran (THF), Toluene, Hexane | Moderate toxicity, flammability, or environmental persistence. Use should be minimized. |

| Hazardous | Benzene, Carbon tetrachloride, Dichloromethane, Chloroform | High toxicity, carcinogenicity, or significant environmental impact. Avoid whenever possible. |

Process Optimization and Scalability Considerations in Academic Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to a larger, pilot or industrial scale presents numerous challenges. What is feasible for preparing a few milligrams or grams may be impractical, unsafe, or uneconomical for producing kilograms.

Key considerations for scalability include:

Cost and Availability of Reagents: Reagents that are affordable on a lab scale (e.g., complex chiral ligands, specialized catalysts) may be prohibitively expensive for large-scale production. The process must be redesigned to use cheaper, readily available starting materials and catalysts.

Reaction Conditions: Extreme temperatures (very high or cryogenic) and high pressures are energy-intensive and require specialized equipment, increasing costs and safety risks. Optimized processes aim for conditions closer to ambient temperature and pressure.

Purification Methods: Purification by column chromatography, a staple in academic research, is generally not viable for large-scale production due to high solvent consumption and cost. Scalable purifications rely on methods like crystallization, distillation, or extraction.

Safety and Thermal Management: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor. Thorough thermal hazard analysis is required to ensure heat can be safely dissipated.

Process Robustness: The synthesis must be reliable and consistently produce the product in high yield and purity, even with slight variations in raw material quality or reaction conditions.

The transition from an academic "discovery" route to an industrial "process" route is summarized below.

| Consideration | Academic Synthesis (grams) | Industrial Synthesis (kilograms) |

|---|---|---|

| Primary Goal | Proof of concept, novelty, synthesis of the molecule. | Cost-effectiveness, safety, efficiency, robustness. |

| Purification | Column chromatography is common. | Crystallization, distillation, extraction are preferred. |

| Reagents | Novel and specialized reagents may be used. | Inexpensive, safe, and readily available commodity chemicals are prioritized. |

| Temperature Control | Heating mantles, ice/dry ice baths are common. | Jacketed reactors with precise thermal fluid control are required for safety. |

| Solvent Use | Often used in large excess; choice based on reactivity. | Minimized and recycled; choice based on safety, cost, and environmental impact. |

Iii. Reaction Mechanisms and Fundamental Reactivity of 4 Tetrahydrofuran 3 Yl Butan 2 Amine

Investigation of Amine Reactivity

The primary amine group is a key center of reactivity in the molecule, functioning as both a potent nucleophile and a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. chemguide.co.ukstudysmarter.co.uk

Nucleophilic Properties and Mechanisms

The lone pair of electrons on the nitrogen atom of 4-(tetrahydrofuran-3-yl)butan-2-amine makes the compound a strong nucleophile, capable of attacking electron-deficient centers. youtube.com This reactivity is characteristic of primary amines and enables participation in a variety of substitution and addition reactions.

Key nucleophilic reactions include:

N-Alkylation: The amine can react with alkyl halides in a classic SN2 reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reaction leads to the formation of a secondary amine, which can subsequently be further alkylated to form tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk

N-Acylation: In reactions with acyl chlorides or acid anhydrides, the amine acts as a nucleophile, attacking the carbonyl carbon. This nucleophilic addition is followed by the elimination of a leaving group (chloride or carboxylate, respectively), resulting in the formation of a stable amide. These reactions are typically rapid and irreversible. libretexts.org

Imine Formation: The amine can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. This process forms an unstable carbinolamine intermediate, which then dehydrates under acidic conditions to yield a stable imine (also known as a Schiff base). youtube.comlibretexts.org

The nucleophilicity of the amine is influenced by steric hindrance around the nitrogen atom. While the butan-2-amine structure is more sterically hindered than a terminal butan-1-amine, it remains a highly effective nucleophile for a broad range of electrophiles. masterorganicchemistry.com

Basicity and pKa Studies in Various Solvents

Like most aliphatic amines, this compound is a weak base. The basicity arises from the ability of the nitrogen's lone pair to accept a proton from an acid, forming an ammonium salt. The strength of an amine as a base is quantified by the pKa of its conjugate acid (R-NH₃⁺). For simple primary alkylamines, these pKa values typically fall in the range of 10 to 11 in aqueous solutions.

Table 1: Comparison of pKa Values for Representative Amines in Various Solvents

| Amine | pKa (H₂O) | pKa (DMSO) | pKa (Acetonitrile) |

|---|---|---|---|

| Ammonia (B1221849) | 9.25 | 10.5 | 16.5 |

| n-Butylamine | 10.59 | 11.3 | 18.3 |

| Diethylamine | 10.93 | 10.9 | 18.5 |

| Aniline | 4.63 | 3.6 | 10.6 |

| 4-(THF-3-yl)butan-2-amine (Estimated) | ~10.6 | ~11.5 | ~18.4 |

Data for known compounds sourced from various pKa compilations. liverpool.ac.ukmdpi.comresearchgate.netui.edu.ng The values for this compound are estimated based on the behavior of similar primary alkylamines.

The presence of the tetrahydrofuran (B95107) ring is expected to have a minor electronic influence on the amine's basicity. The ether oxygen may exert a slight electron-withdrawing inductive effect, which would marginally decrease basicity, but this is generally offset by the electron-donating nature of the alkyl chain.

Tetrahydrofuran Ring System Reactivity and Stability

The tetrahydrofuran (THF) ring is a cyclic ether that is generally stable and unreactive under neutral and basic conditions. Its reactivity is most pronounced under acidic conditions, where the ether oxygen can be protonated, activating the ring for nucleophilic attack.

Ring Opening and Closing Mechanisms

The C-O bonds within the THF ring are strong, making it resistant to cleavage. However, under strongly acidic conditions, the ring can be opened. The mechanism involves the protonation of the ether oxygen by a strong acid, forming a reactive oxonium ion. This activation facilitates a nucleophilic attack by a suitable nucleophile (e.g., a halide ion or water), leading to the cleavage of a C-O bond and ring opening. researchgate.netnih.gov Lewis acids can also catalyze this process by coordinating to the oxygen atom, making the ring's carbon atoms more electrophilic. mdpi.comnih.gov

Conversely, the formation of substituted tetrahydrofurans often relies on intramolecular ring-closing mechanisms. A common synthetic route is the intramolecular Williamson ether synthesis, where a haloalkoxide undergoes an intramolecular SN2 reaction to form the cyclic ether. The stability of the five-membered THF ring makes this 5-exo-tet cyclization process thermodynamically and kinetically favorable. nih.gov

Conformational Dynamics of the Tetrahydrofuran Moiety

The five-membered tetrahydrofuran ring is not planar. To alleviate angular and torsional strain, it adopts puckered conformations. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). In these conformations, substituents can occupy either pseudo-axial or pseudo-equatorial positions.

For a 3-substituted tetrahydrofuran like this compound, the bulky butan-2-amine side chain will preferentially occupy a pseudo-equatorial position to minimize steric interactions (non-bonding strain) with the hydrogen atoms on the ring. nih.gov This preference is analogous to the well-studied conformational analysis of substituted cyclohexanes. iscnagpur.ac.in The energy difference between the pseudo-equatorial and pseudo-axial conformers dictates that the pseudo-equatorial form will be the predominant species at equilibrium.

Table 2: Conformational Preferences in 3-Substituted Tetrahydrofuran

| Conformation | Substituent Position | Relative Stability | Key Interactions |

|---|---|---|---|

| Envelope/Twist | Pseudo-equatorial | More stable | Minimized steric (gauche) interactions. |

Intramolecular and Intermolecular Interactions

The presence of both a hydrogen bond donor (the -NH₂ group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms) allows this compound to participate in a variety of non-covalent interactions.

Intermolecular Interactions: In the bulk liquid or in solution, the primary intermolecular forces will be hydrogen bonds. These can occur between the amine group of one molecule and the nitrogen or oxygen atom of another.

N-H···N Hydrogen Bonds: One molecule can act as a hydrogen bond donor via its N-H group, while another acts as an acceptor via its nitrogen lone pair.

N-H···O Hydrogen Bonds: The N-H group can also donate a hydrogen bond to the ether oxygen of a neighboring molecule.

Hydrogen Bonding Networks

The primary amine group in this compound is a key participant in hydrogen bonding. With two hydrogen atoms bonded to a nitrogen atom, the amine can act as a hydrogen bond donor. The nitrogen atom itself, with its lone pair of electrons, can serve as a hydrogen bond acceptor. Furthermore, the oxygen atom within the tetrahydrofuran ring also possesses lone pairs, making it an additional hydrogen bond acceptor site.

This dual functionality allows for the formation of extensive intermolecular hydrogen bonding networks in the pure substance, which would be expected to contribute to a relatively high boiling point compared to non-polar analogues of similar molecular weight. In protic solvents such as water or alcohols, this compound can both donate and accept hydrogen bonds, contributing to its solubility.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Interaction Type | Donor | Acceptor |

| Self-Association | Amine N-H | Amine N |

| Self-Association | Amine N-H | THF Oxygen |

| With Protic Solvents (e.g., H₂O) | Amine N-H | Solvent Oxygen |

| With Protic Solvents (e.g., H₂O) | Solvent O-H | Amine N |

| With Protic Solvents (e.g., H₂O) | Solvent O-H | THF Oxygen |

This table is a theoretical representation of potential interactions and is not based on experimental data for this specific compound.

Non-Covalent Interactions within Molecular Structures

Beyond hydrogen bonding, the structure of this compound is influenced by other non-covalent forces. Van der Waals forces, specifically London dispersion forces, will be present between the aliphatic butane (B89635) chain and the carbon atoms of the THF ring. Dipole-dipole interactions are also expected due to the polar C-N and C-O bonds.

The conformational flexibility of the butane chain and the puckering of the tetrahydrofuran ring will lead to various possible conformers. The relative energies of these conformers would be determined by the minimization of steric hindrance and the optimization of intramolecular non-covalent interactions. However, without specific computational studies, the preferred conformations remain speculative.

Reaction Kinetics and Thermodynamic Analyses

There is no specific experimental data available in the public domain regarding the reaction kinetics or thermodynamics of this compound. In general terms, as a primary amine, it would be expected to participate in reactions typical for this functional group, such as nucleophilic substitution and addition reactions. The rate of these reactions would be influenced by steric hindrance around the amine group and the electronic effects of the tetrahydrofuran substituent.

Thermodynamic analysis of reactions involving this compound, such as protonation of the amine group, would require determination of its pKa value, which is not documented. Similarly, the enthalpy and entropy changes for any reaction would need to be determined calorimetrically or through computational modeling, neither of which has been reported for this molecule.

Iv. Advanced Spectroscopic and Structural Elucidation of 4 Tetrahydrofuran 3 Yl Butan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 4-(Tetrahydrofuran-3-yl)butan-2-amine, a combination of one-dimensional and multi-dimensional NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's stereochemistry.

Multi-dimensional NMR experiments are critical for deciphering the complex, often overlapping signals in the ¹H and ¹³C spectra of the title compound. nih.govresearchgate.net These techniques reveal correlations between different nuclei, allowing for a step-by-step construction of the molecular framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the proton networks within the butyl chain and the tetrahydrofuran (B95107) (THF) ring separately. For instance, the methyl protons (H1) would show a correlation to the methine proton (H2), which in turn would correlate with the methylene (B1212753) protons (H3), and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. It is invaluable for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, such as establishing the precise connection point between the C4 of the butyl chain and the C3' of the THF ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's preferred conformation and relative stereochemistry. For example, NOE correlations could reveal the spatial proximity between protons on the butyl chain and those on the THF ring, helping to define the orientation of the side chain relative to the ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Data is predicted based on typical values for similar structural motifs.)

| Atom Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key 2D NMR Correlations |

| 1 | 1.15 (d) | 23.5 | COSY: H2; HSQC: C1; HMBC: C2, C3 |

| 2 | 2.95 (m) | 48.0 | COSY: H1, H3; HSQC: C2; HMBC: C1, C3, C4 |

| 3 | 1.50 (m) | 38.0 | COSY: H2, H4; HSQC: C3; HMBC: C2, C4, C3' |

| 4 | 1.70 (m) | 30.0 | COSY: H3, H3'; HSQC: C4; HMBC: C2, C3, C2', C3' |

| 2' | 3.75 (m) | 72.0 | COSY: H3'; HSQC: C2'; HMBC: C3', C4', C5' |

| 3' | 2.40 (m) | 40.0 | COSY: H2', H4', H4; HSQC: C3'; HMBC: C2', C4', C5', C4 |

| 4' | 1.90 (m) | 32.0 | COSY: H3', H5'; HSQC: C4'; HMBC: C2', C3', C5' |

| 5' | 3.85 (m) | 68.0 | COSY: H4'; HSQC: C5'; HMBC: C3', C4' |

The five-membered tetrahydrofuran ring is not planar and undergoes rapid conformational changes in solution, primarily through a process called pseudorotation between various envelope and twist forms. researchgate.nethhu.de Dynamic NMR (D-NMR) involves recording spectra at different temperatures to study these conformational exchange processes. copernicus.orgnih.gov

At room temperature, the rapid interconversion of THF conformers would likely result in time-averaged signals for the ring protons. By lowering the temperature, this exchange can be slowed on the NMR timescale. This may lead to the broadening and eventual splitting of signals into distinct sets corresponding to the axial and equatorial protons of the major, more stable conformer(s). Analysis of the spectra at various temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing quantitative insight into the molecule's flexibility.

This compound possesses two chiral centers (at C2 and C3'), meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). Chiral NMR spectroscopy is a primary method for determining the enantiomeric excess (ee) or diastereomeric excess (de) of a sample. acs.orgacs.orgrsc.org

This is typically achieved by reacting the amine with a chiral derivatizing agent (CDA) or dissolving it with a chiral solvating agent (CSA). rsc.org For example, reaction with Mosher's acid chloride (a CDA) would convert the enantiomeric amines into diastereomeric amides. Since diastereomers have different physical properties, their corresponding nuclei are chemically non-equivalent and will exhibit separate signals in the NMR spectrum. By integrating the distinct peaks for each diastereomer (e.g., the ¹H signals for the C1 methyl group), the ratio of the original enantiomers in the mixture can be accurately calculated. acs.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would confirm the molecular formula as C₈H₁₇NO by distinguishing its exact mass (e.g., 143.1310) from other potential formulas with the same nominal mass (e.g., C₇H₁₃N₃, 143.1160). nih.gov

In tandem mass spectrometry (MS/MS), ions of a specific m/z (the parent or precursor ion) are selected and subjected to collision-induced dissociation (CID) to generate fragment (daughter or product) ions. Analyzing these fragments provides detailed structural information. rsc.org The fragmentation of this compound would be expected to follow pathways characteristic of aliphatic amines and cyclic ethers. miamioh.edulibretexts.orglibretexts.org

A primary and highly characteristic fragmentation pathway for aliphatic amines is α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com

α-Cleavage (A): Loss of the propyl-THF radical would generate a stable iminium ion at m/z 44.

α-Cleavage (B): Loss of the methyl radical would generate an iminium ion at m/z 128.

Fragmentation can also be initiated within the THF ring, often involving ring-opening or loss of small neutral molecules like water or ethene. nsf.gov MS/MS analysis allows for the systematic mapping of these pathways, confirming the connectivity of the butyl chain to the THF moiety.

Table 2: Predicted Key MS/MS Fragments for the Molecular Ion of this compound (m/z 144, [M+H]⁺)

| Predicted m/z | Proposed Formula | Description of Loss/Fragmentation Pathway |

| 128 | C₇H₁₄NO⁺ | α-Cleavage: Loss of a methyl radical (•CH₃) from the parent ion. |

| 126 | C₈H₁₆N⁺ | Loss of water (H₂O) from the THF ring. |

| 72 | C₄H₁₀N⁺ | Cleavage of the C3-C4 bond, forming the 2-aminobutyl cation. |

| 71 | C₄H₇O⁺ | Cleavage of the C4-C3' bond, forming the protonated tetrahydrofuranylmethyl cation. |

| 44 | C₂H₆N⁺ | α-Cleavage: Loss of the (tetrahydrofuran-3-yl)propyl radical. |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The spectrum produced is a unique molecular fingerprint arising from the vibrations of chemical bonds. For this compound, the key vibrational modes are associated with the N-H bonds of the primary amine, the C-H bonds of the alkyl backbone and the tetrahydrofuran ring, and the C-O-C ether linkage.

The vibrational spectrum of this compound can be dissected by considering the characteristic frequencies of its components.

Amine Group (–NH₂): Primary amines typically exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. A broad N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. A broader wagging-twisting absorption can also appear in the 800 cm⁻¹ region.

Alkyl Moieties (–CH₃, –CH₂, –CH): The molecule contains numerous sp³-hybridized C-H bonds. Asymmetric and symmetric C-H stretching vibrations are anticipated in the 2850-2960 cm⁻¹ range. C-H bending (deformation) vibrations provide further structural information, with scissoring modes for CH₂ appearing around 1450-1470 cm⁻¹ and asymmetric/symmetric bending for CH₃ groups near 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Tetrahydrofuran Ring (C–O–C Ether): The most characteristic vibration for the ether linkage is a strong C–O–C asymmetric stretch, which for saturated cyclic ethers like tetrahydrofuran, typically appears in the 1070-1150 cm⁻¹ region. nist.govirb.hr This band is often one of the most intense in the IR spectrum. C-O-C symmetric stretching modes are weaker in the IR but may be more prominent in the Raman spectrum. Ring vibrations, including puckering and radial modes, are expected at lower frequencies (<600 cm⁻¹). mdpi.com

The combination of these bands creates a unique fingerprint in the 1500-600 cm⁻¹ region, allowing for unambiguous identification of the compound.

Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N–H Asymmetric Stretch | Primary Amine | 3400–3500 | Medium |

| N–H Symmetric Stretch | Primary Amine | 3300–3400 | Medium |

| C–H Asymmetric/Symmetric Stretch | Alkyl (CH, CH₂, CH₃) | 2850–2960 | Strong |

| N–H Bend (Scissoring) | Primary Amine | 1590–1650 | Medium-Variable |

| C–H Bend (Scissoring/Deformation) | Alkyl (CH₂, CH₃) | 1450–1470 | Medium |

| C–O–C Asymmetric Stretch | Ether (THF Ring) | 1070–1150 | Strong |

| C–N Stretch | Aliphatic Amine | 1020–1250 | Medium-Weak |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy using ultraviolet-visible (UV-Vis) light probes the electronic transitions within a molecule. The technique is most informative for compounds containing π-systems and conjugation, which lower the energy of electronic transitions into the accessible UV-Vis range (200-800 nm).

This compound is a fully saturated molecule. It contains no double or triple bonds, aromatic rings, or other conjugated systems. The only valence electrons not involved in sigma (σ) bonds are the non-bonding lone pairs on the nitrogen and oxygen atoms.

The possible electronic transitions are:

σ → σ transitions:* These involve promoting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. These are very high-energy transitions and occur in the far or vacuum UV region (<200 nm).

n → σ transitions:* These involve promoting a non-bonding electron from the nitrogen or oxygen lone pairs to a sigma anti-bonding orbital. These transitions are of lower energy than σ → σ* but still typically occur at wavelengths below 200 nm for saturated amines and ethers. For example, tetrahydrofuran itself exhibits absorption only in the far-UV region. nist.gov

Consequently, this compound is expected to be transparent throughout the standard UV-Vis spectrum. This analysis confirms the absence of electronic conjugation within the molecular structure.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid, crystalline state. While a specific crystal structure for this compound is not available in the public domain, the principles of crystallography allow for a detailed prediction of its key solid-state features.

Should the compound be crystallized, its solid-state architecture would be dictated by a hierarchy of intermolecular forces.

Hydrogen Bonding: The most significant interaction governing the crystal packing would be hydrogen bonding originating from the primary amine group. The two N-H protons can act as hydrogen bond donors, while the nitrogen lone pair can act as an acceptor. This would lead to the formation of N–H···N hydrogen bond networks, linking molecules into chains, dimers, or more complex motifs. Furthermore, the oxygen atom of the tetrahydrofuran ring can act as a hydrogen bond acceptor, potentially leading to N–H···O interactions that cross-link the primary motifs.

Van der Waals Forces: Dispersion forces among the aliphatic portions of the butanamine chain and the tetrahydrofuran ring would play a crucial role in the dense packing of the molecules, filling the space between the hydrogen-bonded networks.

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces would determine the final crystal lattice, its density, and its symmetry.

This compound possesses two chiral centers: one at the C2 position of the butane (B89635) chain (bearing the amine group) and another at the C3 position of the tetrahydrofuran ring. This gives rise to four possible stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R).

If a single, pure stereoisomer is crystallized in a non-centrosymmetric (chiral) space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects. By using an X-ray wavelength near the absorption edge of an atom in the structure (e.g., oxygen or nitrogen), small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be detected. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the R or S configuration at each stereocenter.

V. Computational and Theoretical Chemistry Studies of 4 Tetrahydrofuran 3 Yl Butan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer deep insights into the intrinsic properties of a molecule.

The electronic structure of 4-(Tetrahydrofuran-3-yl)butan-2-amine is dictated by the interplay of its constituent functional groups: the tetrahydrofuran (B95107) (THF) ring, the alkyl chain, and the primary amine.

Calculations such as Density Functional Theory (DFT) would reveal the distribution of electron density across the molecule. The nitrogen atom of the amine group is the most electronegative atom after the oxygen in the THF ring, leading to a significant localization of negative partial charge on these atoms. The lone pair of electrons on the nitrogen atom resides in the Highest Occupied Molecular Orbital (HOMO). The energy of the HOMO is a critical indicator of the molecule's nucleophilicity and its propensity to donate electrons in chemical reactions.

Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed across the alkyl chain and the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound (Note: These are estimated values based on analogous compounds and would require specific calculations for confirmation.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV to -5.5 eV | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | 1.5 eV to 2.5 eV | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.0 eV to 9.0 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 1.5 D to 2.5 D | Reflects the overall polarity of the molecule. |

The flexibility of the butyl chain and the puckering of the THF ring mean that this compound can exist in numerous conformations. Computational analysis is essential to determine the relative energies of these conformers and identify the most stable, low-energy structures.

The THF ring typically adopts an envelope or twist conformation to relieve ring strain. The substituent at the 3-position can be either axial or equatorial, with the equatorial position generally being more stable to minimize steric hindrance.

Rotation around the C-C single bonds of the butane (B89635) chain leads to various staggered and eclipsed conformers. The most stable conformations will minimize steric interactions between the bulky THF ring and the amine group. Gauche and anti conformations describing the relative positions of these groups will have distinct energy levels. For instance, an anti-conformation, where the THF ring and the amine group are furthest apart, is expected to be one of the lowest energy states.

Table 2: Estimated Relative Energies of Key Conformers of the Butyl Chain (Note: Energies are relative to the most stable (anti) conformation and are illustrative.)

| Conformation (relative to THF and Amine) | Dihedral Angle | Estimated Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 |

| Gauche | ~60° | 0.8 - 1.5 |

| Eclipsed | 0° | > 4.0 |

Quantum chemical calculations can model the pathways of chemical reactions involving this compound. A key reaction for a primary amine is nucleophilic substitution, where the lone pair on the nitrogen attacks an electrophilic center.

By mapping the potential energy surface of a reaction, computational models can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is crucial for understanding reaction rates. For example, in the alkylation of the amine group, a transition state would involve the partial formation of a new C-N bond and the partial breaking of a bond in the electrophile. The geometry and energy of this transition state would be influenced by steric hindrance from the adjacent THF ring and alkyl chain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment.

While quantum calculations identify energy minima, MD simulations explore the conformational landscape of the molecule over time at a given temperature. An MD simulation of this compound would show the dynamic puckering of the THF ring and the constant rotation around the single bonds of the butyl chain.

By analyzing the trajectory of the simulation, one can determine the probability of finding the molecule in different conformations. This provides a more realistic picture of the molecule's flexibility than static calculations alone. Such analysis can reveal which parts of the molecule are most rigid and which are most flexible, which can be important for its interaction with other molecules.

The behavior of this compound can be significantly different in a solvent compared to the gas phase. MD simulations are particularly well-suited for studying these solvation effects by explicitly including solvent molecules (like water) in the simulation box.

In an aqueous environment, the primary amine group would act as a hydrogen bond donor and acceptor, forming strong interactions with water molecules. The oxygen atom in the THF ring would also act as a hydrogen bond acceptor. These interactions would stabilize the molecule and influence its conformational preferences. For example, certain conformations that allow for more favorable hydrogen bonding with the solvent may become more populated than they would be in the gas phase. The alkyl parts of the molecule are hydrophobic and would have a different type of interaction with water, leading to specific solvation shell structures.

Table 3: Predicted Hydrogen Bonding Capabilities

| Functional Group | Hydrogen Bond Donor/Acceptor | Expected Interaction with Water |

| Primary Amine (-NH2) | Donor and Acceptor | Strong |

| THF Oxygen (-O-) | Acceptor | Moderate |

| Alkyl Chain (-CHx-) | N/A (Hydrophobic) | Weak (structuring of water) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical/In Silico Focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org These models are foundational in medicinal chemistry and environmental science for predicting the behavior of new or untested chemicals. neuraldesigner.comnih.gov For this compound, while specific QSAR/QSPR models are not documented in current literature, the established methodologies allow for a theoretical framework to be constructed. Such models could predict endpoints like receptor binding affinity, toxicity, boiling point, or solubility based on computed molecular features. nih.gov The development of a robust QSAR/QSPR model involves several key steps, including the careful generation and selection of molecular descriptors and the application of statistical methods to build and validate a predictive model. nih.gov

The first step in any QSAR/QSPR study is to numerically represent the molecular structure using "molecular descriptors". pharmatutor.org These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. hufocw.org For a molecule like this compound, thousands of descriptors can be calculated using specialized software. These are typically categorized by their dimensionality:

0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org

1D Descriptors: Based on lists of structural fragments, such as the count of hydrogen bond donors (the -NH2 group) and acceptors (the oxygen and nitrogen atoms). hufocw.org

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices like molecular connectivity indices (e.g., Kier & Hall indices) which describe branching and shape. pharmatutor.org

3D Descriptors: Calculated from the 3D coordinates of the atoms, these can include geometric features like molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. drugtargetreview.comucsb.edu

Given the vast number of possible descriptors, a crucial step is to select a smaller subset that is most relevant to the property being modeled, while avoiding multicollinearity. nih.gov Techniques like genetic algorithms, multiple linear regression (MLR), and principal component analysis (PCA) are often employed to identify the most informative and independent descriptors for building a robust model. nih.govbenthamdirect.com

Below is a hypothetical table of selected molecular descriptors that could be calculated for this compound for use in a QSPR model.

| Descriptor Type | Descriptor Name | Hypothetical Value | Description |

|---|---|---|---|

| 0D | Molecular Weight (MW) | 143.23 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| 1D | Hydrogen Bond Donors (HBD) | 1 | Count of functional groups (e.g., -NH2) that can donate a hydrogen bond. |

| 1D | Hydrogen Bond Acceptors (HBA) | 2 | Count of atoms (e.g., N, O) that can accept a hydrogen bond. |

| 2D | Topological Polar Surface Area (TPSA) | 38.7 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |

| 2D | Rotatable Bonds | 4 | The number of bonds which allow free rotation, influencing conformational flexibility. |

| 3D / Electronic | LogP (Octanol-Water Partition Coefficient) | 1.35 | A measure of the molecule's lipophilicity. |

| Quantum-Chemical | HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital, related to nucleophilicity. |

| Quantum-Chemical | LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electrophilicity. |

Once relevant descriptors have been selected, a predictive model is constructed to correlate these descriptors with a specific activity or property. drugtargetreview.com This is typically done by creating a training set of diverse but structurally related compounds with known experimental values for the endpoint of interest (e.g., binding affinity to a protein target). researchgate.net

Several statistical and machine learning techniques can be used to build the model: dromicslabs.com

Multiple Linear Regression (MLR): A straightforward method that creates a linear equation relating the descriptors to the activity. nih.gov

Partial Least Squares (PLS): A more advanced regression technique suitable for datasets where the number of descriptors is large or they are correlated. drugtargetreview.com

Machine Learning (ML) Methods: Sophisticated algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. neuraldesigner.comnih.gov These approaches are increasingly powerful, especially for large and complex datasets. nih.gov

A critical aspect of modeling is validation, which ensures the model is not overfitted to the training data and has genuine predictive power. wikipedia.org Internal validation techniques like leave-one-out cross-validation (LOO-CV) and external validation using a separate test set of molecules are standard practice. nih.gov

The following interactive table presents a hypothetical QSAR model for predicting the binding affinity (pIC50) of compounds similar to this compound to a hypothetical receptor, based on a simple MLR equation.

| Compound | LogP | TPSA (Ų) | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|

| Analog 1 | 1.10 | 40.5 | 6.5 | 6.45 |

| Analog 2 | 1.50 | 35.2 | 7.1 | 7.05 |

| This compound | 1.35 | 38.7 | N/A | 6.80 |

| Analog 3 | 1.80 | 39.1 | 7.3 | 7.35 |

| Analog 4 | 0.95 | 42.1 | 6.2 | 6.15 |

Spectroscopic Property Prediction from Theoretical Models

Computational spectroscopy is a vital tool for predicting and interpreting the spectra of molecules, aiding in their structural elucidation. numberanalytics.com Methods based on quantum mechanics, particularly Density Functional Theory (DFT), are widely used to calculate the spectroscopic properties of organic molecules with a high degree of accuracy. nih.govdtic.mil

For this compound, DFT calculations can predict various types of spectra:

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is one of the most common applications. nmrdb.org The calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. nih.gov By comparing the calculated shifts (often scaled or referenced against a standard like tetramethylsilane) with experimental data, one can confirm the proposed structure, including its stereochemistry. ipb.pt

Infrared (IR) Spectra: DFT methods can accurately calculate the vibrational frequencies and intensities of a molecule. mdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or C-O-C stretching. nih.gov These theoretical spectra are invaluable for assigning the absorption bands observed in experimental IR spectra. acs.org The choice of DFT functional (e.g., B3LYP, M06-2X) and basis set is crucial for obtaining results that correlate well with experimental measurements. acs.org

The table below shows hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, as might be obtained from a DFT calculation.

| Spectrum | Atom/Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -CH3 (on butan-2-amine) | 1.15 |

| ¹H NMR | -NH2 | 1.60 (broad) |

| ¹H NMR | -CH-NH2 | 3.10 |

| ¹H NMR | -CH2- (THF ring, adjacent to O) | 3.75 - 3.90 |

| ¹³C NMR | -CH3 | 22.5 |

| ¹³C NMR | -CH-NH2 | 49.8 |

| ¹³C NMR | -CH2- (THF ring, adjacent to O) | 68.0 |

| ¹³C NMR | -CH- (THF ring, point of attachment) | 40.2 |

Vi. Mechanistic Insights into Molecular Interactions of 4 Tetrahydrofuran 3 Yl Butan 2 Amine in Biological Systems in Vitro and in Silico Studies Only

Mechanistic Elucidation of Biological Pathways Affected by Compound InteractionThe biological pathways, if any, that are modulated by the interaction of 4-(Tetrahydrofuran-3-yl)butan-2-amine have not been elucidated in any published research.

Cellular Pathway Modulation (e.g., signaling cascades, transporter interactions)

There is currently no publicly available research detailing the effects of this compound on cellular signaling cascades or its potential interactions with cellular transporters. Investigations into how this compound might modulate specific pathways, such as kinase signaling, G-protein coupled receptor (GPCR) pathways, or ion channel activity, have not been reported in peer-reviewed literature. Similarly, there are no studies on its potential as a substrate or inhibitor for known cellular transporters.

Investigation of Molecular Targets and Ligand-Binding Domains

Specific molecular targets for this compound have not been identified in the existing scientific literature. There are no published studies that have determined the binding affinity of this compound to any specific proteins, enzymes, or receptors. Furthermore, research elucidating the precise ligand-binding domains and the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) with any potential biological targets is not available.

Vii. Derivatization and Analog Synthesis of 4 Tetrahydrofuran 3 Yl Butan 2 Amine for Academic Probing

Functionalization Strategies for Amine and Tetrahydrofuran (B95107) Moieties

The presence of a reactive secondary amine and a relatively stable ether linkage within the tetrahydrofuran ring offers two distinct platforms for chemical modification. These functionalities can be selectively targeted to generate a diverse library of derivatives.

The secondary amine of 4-(tetrahydrofuran-3-yl)butan-2-amine is a nucleophilic center that readily participates in a variety of bond-forming reactions.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. Acylation is typically achieved by treating the amine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uksavemyexams.com This reaction is generally high-yielding and can be used to introduce a wide array of substituents. For instance, reaction with acetyl chloride would yield N-acetyl-4-(tetrahydrofuran-3-yl)butan-2-amine. The choice of the acylating agent allows for the modulation of properties such as lipophilicity and hydrogen bonding capacity.

Alkylation: The introduction of alkyl groups to the amine can be accomplished through several methods. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled and widely used method is reductive amination . masterorganicchemistry.comstackexchange.comorganic-chemistry.orgwikipedia.org This one-pot reaction involves treating the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. stackexchange.com Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comstackexchange.com This method allows for the introduction of a diverse range of alkyl groups.

Sulfonylation: This process involves the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to form a sulfonamide. researchgate.netrsc.orgwikipedia.org The resulting sulfonamide linkage is generally very stable. The Hinsberg test, a classic chemical test for distinguishing primary, secondary, and tertiary amines, is based on this reaction. wikipedia.org The sulfonylation of a secondary amine like this compound would result in an insoluble sulfonamide. wikipedia.org This functionalization can significantly alter the electronic and steric properties of the amine nitrogen.

| Reaction | Reagents | Product |

|---|---|---|

| Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-acyl-4-(tetrahydrofuran-3-yl)butan-2-amine |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-alkyl-4-(tetrahydrofuran-3-yl)butan-2-amine |

| Sulfonylation | Sulfonyl chloride (e.g., Benzenesulfonyl chloride), Base (e.g., NaOH) | N-sulfonyl-4-(tetrahydrofuran-3-yl)butan-2-amine |

The tetrahydrofuran ring, while generally stable, can be functionalized or transformed to explore the importance of this moiety for biological activity.

Heterocycle Functionalization: Direct C-H functionalization of the THF ring, particularly at the α-position to the oxygen, can be achieved using various modern synthetic methods. rsc.org These reactions allow for the introduction of aryl or other functional groups onto the THF ring without altering its core structure. organic-chemistry.org Such modifications can probe steric and electronic interactions at this part of the molecule.

Ring Transformations: The THF ring can undergo ring-opening reactions under certain conditions, for instance, in the presence of strong Lewis acids. acs.org More controlled transformations include ring expansion and ring contraction reactions. For example, oxetanes can be expanded to tetrahydrofurans through reactions with diazoesters, a process that can be catalyzed to be highly stereoselective. nih.govrsc.org Conversely, substituted tetrahydropyrans can undergo ring contraction to form 2-acyltetrahydrofurans. organic-chemistry.org These transformations allow for the synthesis of analogs with different ring sizes (e.g., oxetane (B1205548), tetrahydropyran) to investigate the optimal ring size for biological activity.

| Strategy | Description | Potential Outcome |

|---|---|---|

| α-C-H Functionalization | Direct introduction of substituents at the carbon adjacent to the ring oxygen. | Analogs with modified steric/electronic properties on the THF ring. |

| Ring Expansion | Conversion of the five-membered THF ring to a six-membered tetrahydropyran (B127337) ring. | Exploration of the effect of a larger heterocyclic system. |

| Ring Contraction | Conversion of the THF ring to a four-membered oxetane ring. | Investigation of the impact of a smaller, more strained ring. |

Synthesis of Labeled Analogs for Mechanistic Studies

To trace the molecule in biological systems and to elucidate reaction mechanisms, analogs containing isotopic or fluorescent labels are indispensable tools.

Isotopic labeling involves the replacement of an atom with its heavier, non-radioactive isotope. This substitution does not significantly alter the chemical properties of the molecule but allows for its detection and quantification by mass spectrometry or NMR spectroscopy. wikipedia.org

Deuteration (²H): The introduction of deuterium (B1214612) can be achieved through various methods. For aliphatic amines, H-D exchange can be catalyzed by platinum in the presence of D₂O. niscpr.res.injst.go.jp The position of deuteration can be influenced by the nature of the amine (primary, secondary, or tertiary). jst.go.jp Deuterium labeling is often used in metabolic studies to track the fate of the compound and can also be used to probe kinetic isotope effects in enzymatic reactions.

¹³C and ¹⁵N Labeling: The synthesis of ¹³C and ¹⁵N labeled compounds typically requires starting from commercially available labeled precursors. alfa-chemistry.comresearchgate.netalexotech.com For this compound, a synthetic route would need to be devised that incorporates ¹³C- or ¹⁵N-labeled building blocks. For instance, a ¹⁵N-labeled version could be synthesized using ¹⁵N-ammonia or a ¹⁵N-labeled amine in a reductive amination step. These labeled analogs are invaluable for NMR studies to determine the structure of the molecule when bound to a biological target. benthamdirect.com

Attaching a fluorescent or spin label to the molecule allows for its visualization and tracking in biological systems using techniques like fluorescence microscopy or electron paramagnetic resonance (EPR) spectroscopy.

Fluorescent Probes: The primary amine of a precursor, or the secondary amine of the title compound, can be readily labeled with a variety of amine-reactive fluorescent dyes. researchgate.netaatbio.com Common reactive moieties on these dyes include succinimidyl esters (SE), isothiocyanates (ITC), and sulfonyl chlorides (SC). aatbio.comthermofisher.com These react with the amine to form stable covalent bonds (amides, thioureas, or sulfonamides, respectively). nih.govacs.org The choice of fluorophore allows for tuning the excitation and emission wavelengths for specific applications.

Spin-Labeled Probes: Similar to fluorescent labeling, a stable radical (spin label), such as a nitroxide (e.g., TEMPO), can be covalently attached to the amine. This is typically done using an amine-reactive derivative of the spin label. The resulting spin-labeled molecule can then be studied by EPR spectroscopy to gain information about its local environment and dynamics.

| Labeling Type | Methodology | Application |

|---|---|---|

| Deuteration | Catalytic H-D exchange with D₂O. | Metabolic studies, kinetic isotope effects. |

| ¹³C/¹⁵N Labeling | Synthesis from isotopically labeled precursors. | NMR-based structural and interaction studies. |

| Fluorescent Labeling | Reaction with amine-reactive fluorescent dyes (e.g., SE, ITC). | Fluorescence microscopy, bioimaging. |

Exploration of Homologous and Heterologous Analogs

The synthesis of homologous and heterologous analogs involves systematically varying the structure of the parent molecule to understand which structural features are critical for its activity.

Chain Length and Branching Variations

The butan-2-amine side chain represents a critical component for potential modification, as its length, flexibility, and substitution pattern can significantly influence binding affinity and selectivity. Variations in the alkyl chain allow for a systematic exploration of the spatial relationship between the primary amine and the tetrahydrofuran ring, which can be crucial for optimizing interactions within a binding pocket.

Chain Elongation and Shortening: Modifying the length of the carbon chain is a fundamental tactic in structure-activity relationship (SAR) studies. drugdesign.orgyoutube.com Shortening the chain to a propyl or ethyl linker or extending it to pentyl or hexyl moieties can determine the optimal distance between the key functional groups. Synthetic strategies to achieve these analogs often involve the coupling of a functionalized tetrahydrofuran precursor with alkyl chains of varying lengths, followed by the introduction of the amine group, for instance, via reductive amination of a corresponding ketone.

Introduction of Branching: Incorporating branching, such as methyl or ethyl groups, onto the alkyl backbone introduces steric hindrance and can lock the side chain into specific conformations. This can enhance binding selectivity or improve metabolic stability by shielding susceptible positions from enzymatic degradation. For example, adding a methyl group at the C3 position of the butane (B89635) chain would create a new stereocenter, providing an opportunity to investigate the stereochemical requirements of its biological target.

The table below details hypothetical analogs designed to explore these variations.

| Analog Name | Structural Modification | Rationale for Synthesis |

|---|---|---|

| 3-(Tetrahydrofuran-3-yl)propan-2-amine | Shortening of the alkyl chain (n=1) | To investigate the minimum required distance between the amine and THF ring for activity. |

| 5-(Tetrahydrofuran-3-yl)pentan-2-amine | Elongation of the alkyl chain (n=3) | To probe for additional hydrophobic interactions or reach extended binding pockets. |

| 3-Methyl-4-(tetrahydrofuran-3-yl)butan-2-amine | Introduction of branching on the alkyl chain | To assess the impact of steric bulk and conformational restriction on binding affinity. |

| 4-(Tetrahydrofuran-3-yl)pentan-2-amine | Branching adjacent to the THF ring | To explore the spatial tolerance of the binding site near the heterocyclic moiety. |

Bioisosteric Replacements of Structural Fragments

Bioisosterism is a strategy used to replace one functional group with another that retains similar physical or chemical properties, with the goal of altering potency, selectivity, or metabolic profile. nih.govresearchgate.net This approach can be applied to both the tetrahydrofuran ring and the primary amine of the parent compound.

Cyclopentane: This non-polar analog removes the hydrogen bond accepting ether oxygen, directly testing its importance for biological activity.

Pyrrolidine: This replacement introduces a basic nitrogen atom, which can act as a hydrogen bond donor or acceptor and significantly alters the compound's acid-base properties.

Thiophene (B33073): As an aromatic ring, thiophene introduces a flat, rigid structure and different electronic properties compared to the flexible, saturated THF ring. nih.gov

Primary Amine Replacements: The primary amine is a key functional group, likely involved in hydrogen bonding or salt bridge formation. Replacing it with other polar groups can help to understand the precise nature of these interactions. Potential bioisosteres include a hydroxyl group (-OH), which can act as a hydrogen bond donor and acceptor but is not basic, or a thiol group (-SH), which has different hydrogen bonding characteristics and acidity.

The following table outlines potential analogs based on bioisosteric replacement principles.

| Analog Name | Structural Modification | Rationale for Synthesis |

|---|---|---|

| 4-(Cyclopentyl)butan-2-amine | Replacement of THF with cyclopentane | To evaluate the role of the ether oxygen as a hydrogen bond acceptor. |

| 4-(Pyrrolidin-3-yl)butan-2-amine | Replacement of THF with pyrrolidine | To introduce a secondary amine in the ring, altering basicity and hydrogen bonding potential. |

| 4-(Thiophen-3-yl)butan-2-amine | Replacement of THF with thiophene | To investigate the effects of introducing an aromatic, rigid ring system. |

| 4-(Tetrahydrofuran-3-yl)butan-2-ol | Replacement of primary amine with a hydroxyl group | To probe the necessity of a basic functional group while retaining hydrogen bonding capability. |

Prodrug and Soft-Drug Design Principles for Enhanced Research Utility (Purely Chemical Design, No Human Data)

For academic probing, particularly in cellular or tissue-based assays, modifying a compound to control its activity or metabolic fate can be highly advantageous. Prodrug and soft-drug designs are two distinct chemical strategies to achieve this.

A prodrug is an inactive or less active derivative of a parent molecule that undergoes enzymatic or chemical transformation in a biological system to release the active compound. nih.govmdpi.com This approach is often used to temporarily mask polar functional groups, like the primary amine in this compound, to enhance its ability to cross cell membranes. Key prodrug strategies for primary amines include:

N-Acyloxyalkyl Carbamates: These derivatives mask the amine with a carbamate (B1207046) linker that is designed to be cleaved by ubiquitous esterase enzymes, releasing the parent amine, an aldehyde, and carbon dioxide. nih.gov

N-Mannich Bases: Formed by reacting the amine with an aldehyde and an amide, these prodrugs can increase lipophilicity and are designed to hydrolyze under physiological conditions to release the active amine. nih.govresearchgate.net

Amide Linkages: Coupling the amine with an amino acid can create an amide bond. This not only masks the amine but can also hijack amino acid transporters to facilitate entry into cells, where the amide is then cleaved by amidases.

A soft drug , by contrast, is a biologically active molecule designed to undergo a predictable and controlled metabolic inactivation into non-toxic products after exerting its therapeutic effect. nih.gov This principle is used to minimize off-target effects and improve the safety profile of a research compound. A common approach is to incorporate a metabolically labile group, such as an ester, into the molecule's core structure. For this compound, a soft-drug analog could be designed by replacing a portion of the alkyl chain with an ester linkage. This creates a molecule that is active at its target but is susceptible to rapid hydrolysis by esterases into two smaller, inactive fragments.

The tables below present purely chemical designs for potential prodrug and soft-drug derivatives.

| Prodrug Type | Example Moiety | Activation Mechanism (Hypothetical) |

|---|---|---|

| (Acyloxy)alkyl Carbamate | -C(O)O-CH(CH₃)-O-C(O)CH₃ | Enzymatic (esterase) cleavage followed by spontaneous decomposition. |

| N-Mannich Base | -CH₂-NH-C(O)CH₃ | Chemical hydrolysis under physiological pH. |

| Amino Acid Conjugate | -C(O)-CH(CH₃)-NH₂ (Alanine) | Enzymatic (amidase/peptidase) cleavage. |

| Analog Name | Structural Modification | Inactivation Mechanism (Hypothetical) |

|---|---|---|

| 1-((Tetrahydrofuran-3-yl)methyl)ethyl 2-aminopropanoate | Replacement of C-C bond in the butane chain with an ester linkage. | Esterase-mediated hydrolysis to yield an amino acid and an alcohol fragment, both presumed inactive. |

| 2-Amino-3-(tetrahydrofuran-3-yl)propyl acetate (B1210297) | Introduction of an ester at the terminus of a shortened alkyl chain. | Esterase-mediated hydrolysis to release acetic acid and an inactive amino-alcohol. |

Viii. Applications of 4 Tetrahydrofuran 3 Yl Butan 2 Amine in Chemical Science and Technology Non Medical Focus

Use as a Building Block in Organic Synthesis

The presence of a primary amine and a heterocyclic ring makes 4-(tetrahydrofuran-3-yl)butan-2-amine a valuable chiral building block for the construction of more complex molecules. Its bifunctional nature allows for a variety of chemical transformations.

Asymmetric Synthesis Reagents

Chiral amines are fundamental to asymmetric synthesis, serving as chiral auxiliaries, resolving agents, or key components of chiral catalysts. fluorochem.co.ukyale.edu The stereocenter at the 2-position of the butyl chain in this compound can be exploited to induce stereoselectivity in chemical reactions. For instance, it could be utilized in the synthesis of enantiomerically pure compounds by forming diastereomeric salts with racemic acids, which can then be separated.

Furthermore, chiral amines like this compound can be derivatized to form chiral reagents. A notable example in the broader field of asymmetric synthesis is the use of tert-butanesulfinamide (tBS), a chiral amine reagent that facilitates the synthesis of a wide array of amine structures from simple starting materials. yale.edu This general three-step process typically involves:

Condensation with a carbonyl compound.

Nucleophilic addition.

Cleavage of the tert-butanesulfinyl group.

While direct studies on this compound are not available, its primary amine functionality suggests its potential to be used in similar synthetic strategies to create chiral molecules.

Precursors for Complex Molecular Architectures

The tetrahydrofuran (B95107) (THF) ring is a common structural motif in many natural products and biologically active compounds. The synthesis of substituted tetrahydrofurans is an active area of research in organic chemistry. organic-chemistry.org As a substituted tetrahydrofuran derivative, this compound can serve as a starting material for the synthesis of more elaborate molecules. The amine group can be modified through reactions such as acylation, alkylation, or arylation to introduce new functionalities and build molecular complexity.

For example, the amine could be transformed into an amide, which can then participate in various coupling reactions. The THF ring itself can also undergo further functionalization, although it is generally stable under many reaction conditions. The combination of the chiral amine and the THF ring makes this compound a potentially useful precursor for the synthesis of novel heterocyclic compounds with defined stereochemistry.

Catalytic Applications

The amine functionality in this compound opens up possibilities for its use in catalysis, both as an organocatalyst and as a ligand for metal-based catalysts.

Organocatalysis and Chiral Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. Chiral amines are a prominent class of organocatalysts, particularly in reactions involving carbonyl compounds through the formation of enamine or iminium ion intermediates.

While there is no specific research detailing the use of this compound in organocatalysis, its structure is analogous to other chiral amines that have been successfully employed. For instance, chiral primary amines can catalyze asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions. The stereochemical outcome of these reactions is directed by the chiral environment provided by the catalyst. The tetrahydrofuran moiety could influence the catalyst's solubility and steric properties, potentially affecting its activity and selectivity.

Ligand Design for Metal-Catalyzed Reactions